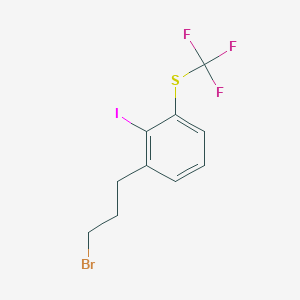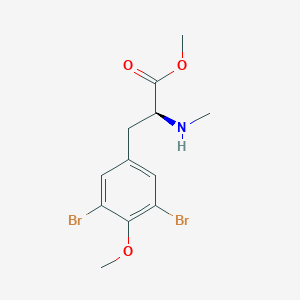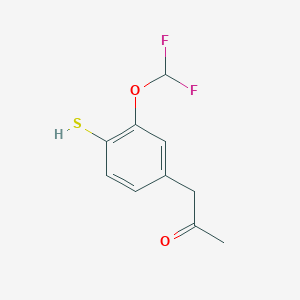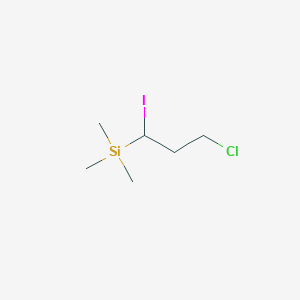
(3-Chloro-1-iodopropyl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (3-chloro-1-iodopropyl)trimethyl- is an organosilicon compound with the molecular formula C6H14ClISi. This compound is characterized by the presence of a silicon atom bonded to three methyl groups and a 3-chloro-1-iodopropyl group. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3-chloro-1-iodopropyl)trimethyl- typically involves the reaction of trimethylsilyl chloride with 3-chloro-1-iodopropane under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as anhydrous ether, and a catalyst, such as a Lewis acid. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of Silane, (3-chloro-1-iodopropyl)trimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (3-chloro-1-iodopropyl)trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or iodine atom is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form different silane derivatives.
Oxidation Reactions: The compound can be oxidized to form silanol or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Major Products
The major products formed from these reactions include various substituted silanes, silanols, and other organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
Silane, (3-chloro-1-iodopropyl)trimethyl- has several applications in scientific research:
Biology: The compound is used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of Silane, (3-chloro-1-iodopropyl)trimethyl- involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The presence of the 3-chloro-1-iodopropyl group enhances the reactivity of the compound, making it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl chloride: Another organosilicon compound with similar reactivity but different substituents.
Trimethylsilyl iodide: Similar in structure but with an iodine atom instead of the 3-chloro-1-iodopropyl group.
Trimethylsilyl bromide: Similar in structure but with a bromine atom instead of the 3-chloro-1-iodopropyl group.
Uniqueness
Silane, (3-chloro-1-iodopropyl)trimethyl- is unique due to the presence of both chlorine and iodine atoms in the same molecule, which provides it with distinct reactivity and versatility in chemical reactions. This dual functionality makes it a valuable reagent in various synthetic applications.
Eigenschaften
CAS-Nummer |
101023-47-6 |
|---|---|
Molekularformel |
C6H14ClISi |
Molekulargewicht |
276.62 g/mol |
IUPAC-Name |
(3-chloro-1-iodopropyl)-trimethylsilane |
InChI |
InChI=1S/C6H14ClISi/c1-9(2,3)6(8)4-5-7/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
QMJYJKNHNAHUJB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(CCCl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


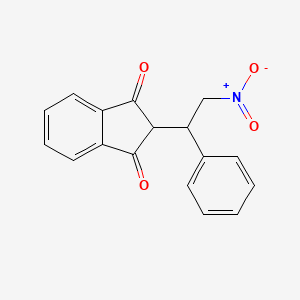
![(E)-3-(4-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14072910.png)
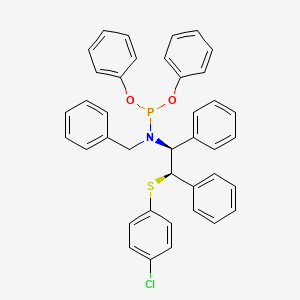


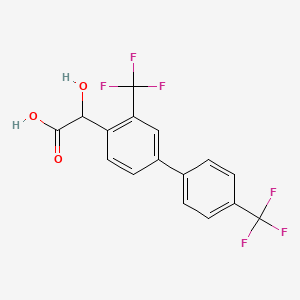
![methyl (Z)-5-[(1S,2R)-2-[bis(4-chlorophenyl)methoxy]cyclohexyl]pent-2-enoate](/img/structure/B14072948.png)

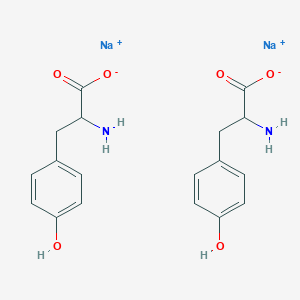

![2-[(4-Chloro-2-methylphenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14072983.png)
